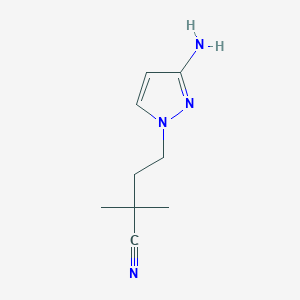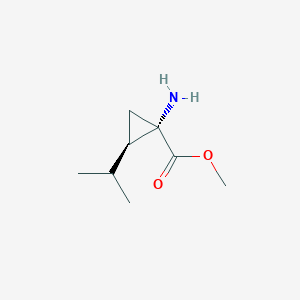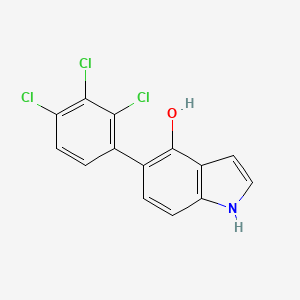
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a hydroxy group at the 4th position and a trichlorophenyl group at the 5th position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 2,3,4-trichlorophenylhydrazine and a suitable ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Formation of 4-oxo-5-(2,3,4-trichlorophenyl)indole.
Reduction: Formation of 4-hydroxy-5-(2,3,4-trichlorophenyl)indoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
4-Hydroxyindole: Lacks the trichlorophenyl group, resulting in different chemical and biological properties.
5-(2,3,4-Trichlorophenyl)indole:
4-Hydroxy-5-phenylindole: Contains a phenyl group instead of a trichlorophenyl group, leading to variations in its chemical behavior.
Uniqueness: 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole is unique due to the presence of both the hydroxy and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C14H8Cl3NO |
|---|---|
分子量 |
312.6 g/mol |
IUPAC名 |
5-(2,3,4-trichlorophenyl)-1H-indol-4-ol |
InChI |
InChI=1S/C14H8Cl3NO/c15-10-3-1-7(12(16)13(10)17)8-2-4-11-9(14(8)19)5-6-18-11/h1-6,18-19H |
InChIキー |
KZYLGXRENCUNCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C=C3)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


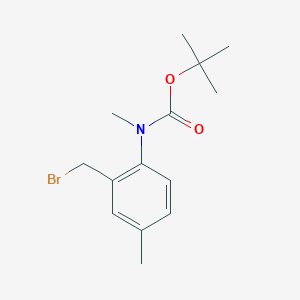
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
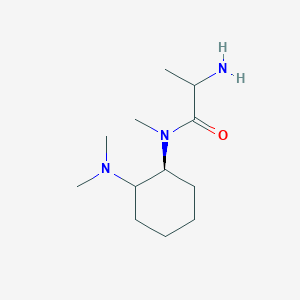
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)

![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
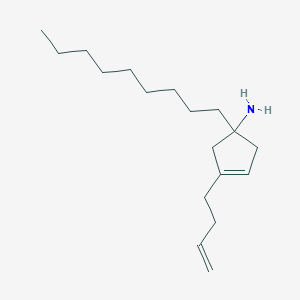
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
